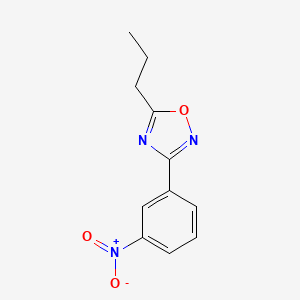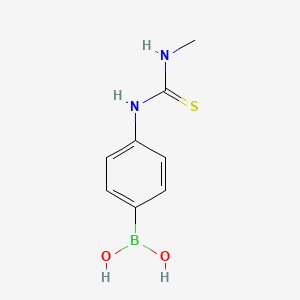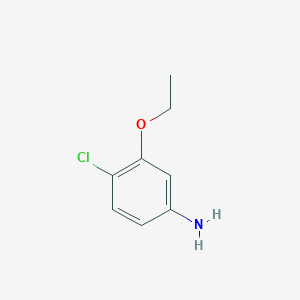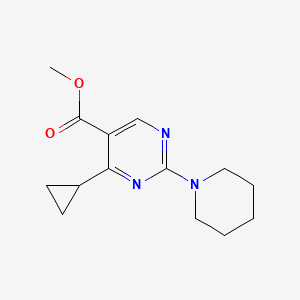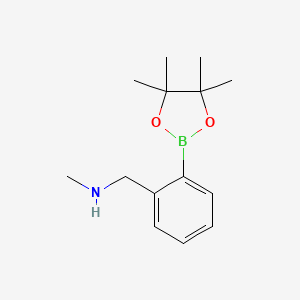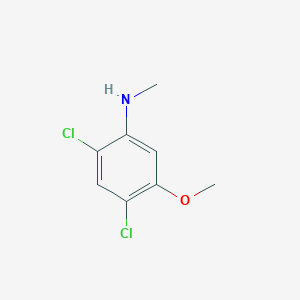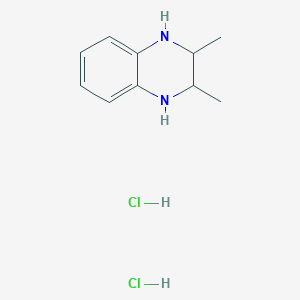
2,3-ジメチル-1,2,3,4-テトラヒドロキノキサリン;二塩酸塩
概要
説明
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride is a heterocyclic organic compound with the molecular formula C10H14N2. It is a derivative of quinoxaline, characterized by the presence of two methyl groups at the 2 and 3 positions and a tetrahydro structure. This compound is often used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
Target of Action
The primary target of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology .
Mode of Action
This compound interacts with AMPD2 through a process of allosteric modulation . It induces a conformational change in the enzyme that prevents AMP from binding . This unique mechanism of action alters the substrate pocket of the enzyme .
Result of Action
The compound exhibits potent inhibitory activity against AMPD2 . This inhibition could potentially alter energy homeostasis and immuno-oncological processes, although the specific molecular and cellular effects require further investigation.
生化学分析
Biochemical Properties
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride has been found to interact with AMP deaminase 2 (AMPD2), an enzyme that plays a crucial role in energy homeostasis . The compound acts as an inhibitor of AMPD2, inducing allosteric modulation .
Cellular Effects
The effects of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride on cells are largely due to its interaction with AMPD2. By inhibiting this enzyme, the compound can influence various cellular processes, including cell signaling pathways and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride involves its binding to AMPD2, preventing AMP from binding to the enzyme . This results in the inhibition of AMPD2, which can lead to changes in gene expression and other cellular processes .
Metabolic Pathways
Its interaction with AMPD2 suggests that it may play a role in energy metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with 2,3-butanedione in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired tetrahydroquinoxaline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, fully saturated tetrahydroquinoxalines, and substituted quinoxalines, depending on the reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
- 2-Methyl-1,2,3,4-tetrahydroquinoxaline
- 5,6,7,8-Tetrahydroquinoxaline
- 2,3-Dimethylhydroquinone
Uniqueness
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific substitution pattern and tetrahydro structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.
特性
IUPAC Name |
2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-7-8(2)12-10-6-4-3-5-9(10)11-7;;/h3-8,11-12H,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDRKQURKMDGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC2=CC=CC=C2N1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



